molecular formula C23H23BrN2O4S B297221 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide

货号 B297221
分子量: 503.4 g/mol
InChI 键: ZYKBCNZRSOKUKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986142 is currently being studied for its potential therapeutic effects in various autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease.

作用机制

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide works by inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of cytokines and growth factors. By blocking TYK2, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-23 (IL-23) and interferon-alpha (IFN-alpha), which are implicated in the pathogenesis of autoimmune diseases. In addition, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been shown to have several biochemical and physiological effects, including:
- Inhibition of TYK2 activity
- Reduction in cytokine signaling and inflammation
- Promotion of anti-inflammatory cytokine production
- Modulation of immune cell function
- Improvement in clinical symptoms in patients with psoriasis and other autoimmune diseases

实验室实验的优点和局限性

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has several advantages for lab experiments, including its specificity for the TYK2 enzyme and its ability to inhibit multiple cytokine signaling pathways. However, there are also some limitations to consider, such as the potential for off-target effects and the need for further optimization of dosing and administration.

未来方向

There are several potential future directions for research on 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide, including:
- Further preclinical studies to investigate its mechanism of action and potential therapeutic effects in other autoimmune diseases
- Clinical trials to evaluate its safety and efficacy in larger patient populations
- Combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors of other JAK family members
- Development of more potent and selective TYK2 inhibitors
- Investigation of the long-term safety and potential side effects of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in patients with autoimmune diseases.

合成方法

The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form 4-(4-methylbenzylamino)benzenesulfonyl chloride. This intermediate is then reacted with 3-methoxyphenylacetic acid to form 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide. The synthesis of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been described in detail in a patent application filed by Bristol-Myers Squibb, the company that developed the compound.

科学研究应用

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide has been the subject of several preclinical and clinical studies to investigate its potential therapeutic effects. In a preclinical study, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to inhibit the activity of TYK2 and other JAK family members, leading to a reduction in cytokine signaling and inflammation. In a phase 1 clinical trial, 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide was found to be well-tolerated and showed promising results in patients with psoriasis. Further clinical trials are currently underway to evaluate the safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-methoxyphenyl)acetamide in various autoimmune diseases.

属性

分子式

C23H23BrN2O4S

分子量

503.4 g/mol

IUPAC 名称

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O4S/c1-17-6-8-18(9-7-17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-4-3-5-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI 键

ZYKBCNZRSOKUKU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

规范 SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。